
n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
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Overview
Description
N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H5F3N2O3 and a molecular weight of 234.13 g/mol . This compound is characterized by the presence of trifluoromethyl groups at positions 3, 4, and 6 of the phenyl ring, along with a nitro group at position 2 and an acetamide group. It is commonly used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide typically involves the nitration of 3,4,6-trifluoroaniline followed by acetylation. The nitration process introduces the nitro group at the 2-position of the phenyl ring, while the acetylation step forms the acetamide group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction typically occurs under basic conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products are substituted phenylacetamides, depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a versatile compound used in various scientific research fields:
Organic Synthesis: It serves as a building block or reagent in the synthesis of more complex molecules.
Drug Development: Its unique properties make it a candidate for the development of new pharmaceuticals.
Materials Science: It is used in the development of new materials with specific properties.
Antimicrobial and Antiproliferative Agents: Similar compounds have been studied for their potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for antimicrobial and antiproliferative activities.
N-(4-Nitrophenyl)acetamide: Used in thermophysical property analysis.
Properties
IUPAC Name |
N-(3,4,6-trifluoro-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJSFXVPIMWHPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284590 |
Source
|
Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388-11-4 |
Source
|
Record name | 388-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37843 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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